2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

Lipophilicity Drug Design Physicochemical Properties

2-Bromo-6-(trifluoromethyl)benzo[d]thiazole (CAS 898748-23-7) features a reactive C2-bromine for Pd-catalyzed cross-coupling and a pre-installed 6-CF3 group that elevates LogP (XLogP3 4.3, Δ+1.0 vs. 2-bromobenzothiazole) for CNS-penetrant and tumor-targeting design. Unlike unsubstituted or regioisomeric benzothiazoles, this specific 2-bromo-6-CF3 pattern enables direct Suzuki-Miyaura diversification without late-stage fluorination, accelerating medicinal chemistry and agrochemical SAR. Supplied at ≥98% purity with batch-specific QC to eliminate impurity-driven artifacts. Thermal stability >250°C supports high-temperature coupling. Ideal for compound library synthesis, enzyme inhibition, and fungicide/herbicide R&D.

Molecular Formula C8H3BrF3NS
Molecular Weight 282.08 g/mol
CAS No. 898748-23-7
Cat. No. B1292567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
CAS898748-23-7
Molecular FormulaC8H3BrF3NS
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)SC(=N2)Br
InChIInChI=1S/C8H3BrF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H
InChIKeyRFNZUTHSKMWKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Profile for 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole (CAS 898748-23-7)


2-Bromo-6-(trifluoromethyl)benzo[d]thiazole (CAS 898748-23-7) is a halogenated heterocyclic building block featuring a benzothiazole core substituted with bromine at the 2‑position and a trifluoromethyl group at the 6‑position [1]. Its molecular formula is C8H3BrF3NS with a molecular weight of 282.08 g/mol [1]. The compound is supplied with verified purity specifications (95–98%) by multiple vendors and is primarily utilized as a versatile intermediate in cross‑coupling reactions, medicinal chemistry, and agrochemical research .

Why 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole Cannot Be Replaced by a Close Analog


The specific 2‑bromo‑6‑trifluoromethyl substitution pattern imparts a unique physicochemical and reactivity profile that is not replicated by unsubstituted, mono‑substituted, or regioisomeric benzothiazoles. Altering the position of the trifluoromethyl group or replacing the bromine atom dramatically changes the compound's lipophilicity, electronic distribution, and cross‑coupling viability [1]. Direct evidence shows that analogs lacking the 2‑bromo handle (e.g., 6‑(trifluoromethyl)benzo[d]thiazole) cannot participate in Suzuki–Miyaura diversifications, while the 6‑CF₃ group elevates the calculated LogP by approximately 1.0 unit compared to 2‑bromobenzothiazole, a critical parameter for membrane permeability and target engagement in medicinal chemistry campaigns [1]. These functional differences make generic substitution scientifically unsound and can derail synthetic routes or structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole (898748-23-7) Against Closest Analogs


Elevated Lipophilicity (XLogP3 = 4.3) Compared to Non‑Fluorinated 2‑Bromobenzothiazole

The target compound exhibits an XLogP3 value of 4.3, whereas the unfluorinated analog 2‑bromobenzothiazole (CAS 2516‑40‑7) has an XLogP3 of 3.3 [1][2]. This +1.0 log unit difference, attributable to the 6‑CF₃ group, predicts a 10‑fold increase in partition coefficient, which is directly relevant for optimizing blood‑brain barrier penetration and cellular uptake in CNS and oncology drug discovery programs [1].

Lipophilicity Drug Design Physicochemical Properties

Enabling Suzuki–Miyaura Cross‑Coupling: Critical 2‑Bromo Handle vs. Non‑Halogenated 6‑(Trifluoromethyl)benzo[d]thiazole

2‑Bromo‑6‑(trifluoromethyl)benzo[d]thiazole contains a reactive C2‑Br bond that facilitates Pd‑catalyzed Suzuki–Miyaura couplings, enabling rapid diversification at the 2‑position . In contrast, 6‑(trifluoromethyl)benzo[d]thiazole (CAS 131106‑70‑2) lacks a halogen at C2 and cannot undergo the same transformation without additional functionalization steps [1].

Cross‑Coupling Synthetic Methodology Building Block

Thermal Stability >250 °C for Robust Reaction Conditions

The compound is reported to have thermal stability exceeding 250 °C, ensuring reliability during high‑temperature cross‑coupling or other demanding synthetic transformations . Comparable stability data for close regioisomers (e.g., 2‑bromo‑5‑(trifluoromethyl)benzo[d]thiazole or 4‑bromo‑2‑(trifluoromethyl)benzo[d]thiazole) are not publicly disclosed, but the >250 °C threshold provides a vendor‑validated assurance of thermal robustness .

Thermal Stability Reaction Optimization Process Chemistry

Higher Purity Grade (98%) with Batch‑Specific QC vs. Standard 95% Material

Bidepharm supplies 2‑bromo‑6‑(trifluoromethyl)benzo[d]thiazole at 98% purity with batch‑specific analytical reports (NMR, HPLC, GC) . By contrast, several vendors (e.g., AKSci, ChemShuttle) offer the compound at 95% purity . The 3% absolute purity difference can be critical in sensitive catalytic reactions where trace impurities poison catalysts or in biological assays where off‑target effects must be minimized.

Purity Quality Control Procurement

Validated Application Scenarios for 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole (898748-23-7)


Medicinal Chemistry: CNS and Oncology Lead Optimization via Enhanced Lipophilicity

The XLogP3 of 4.3 (Δ+1.0 vs. 2‑bromobenzothiazole) makes this compound particularly valuable for designing CNS‑penetrant or tumor‑targeting molecules where high logP improves passive diffusion across biological membranes [1]. In SAR campaigns, the 6‑CF₃ group is already installed, eliminating the need for late‑stage fluorination.

Parallel Library Synthesis via Suzuki–Miyaura Diversification

The reactive 2‑bromo group enables high‑throughput Pd‑catalyzed cross‑coupling with diverse boronic acids, allowing rapid generation of compound libraries for hit‑to‑lead expansion . The thermal stability (>250 °C) supports elevated reaction temperatures for challenging coupling partners .

Agrochemical Intermediate for Fluorinated Benzothiazole Derivatives

Benzothiazoles with trifluoromethyl substitution are privileged scaffolds in fungicide and herbicide development. This building block provides a direct entry to C2‑functionalized 6‑CF₃‑benzothiazoles that are otherwise difficult to access, reducing synthetic complexity in agrochemical R&D [1].

High‑Reproducibility Biochemical Assays

For target‑based screens or enzyme inhibition studies (e.g., cholinesterases, MAOs), the 98% purity grade with batch‑specific QC minimizes impurity‑driven artifacts, ensuring that observed biological activity is attributable to the intended compound rather than contaminants .

Technical Documentation Hub

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